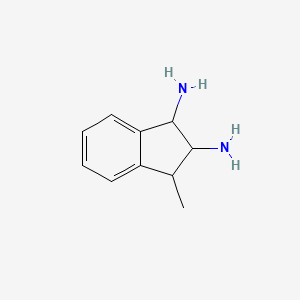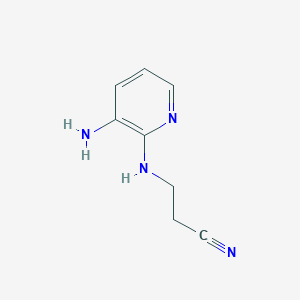
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine is an organic compound with a bicyclic structure It is a derivative of indene, characterized by the presence of two amine groups at the 1 and 2 positions and a methyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine typically involves the reduction of corresponding nitro or imine derivatives. One common method is the catalytic hydrogenation of 3-Methyl-2,3-dihydro-1H-indene-1,2-dinitro compound using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors such as 3-Methyl-2,3-dihydro-1H-indene. The process includes nitration, reduction, and purification steps to obtain the desired diamine compound with high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert nitro or imine derivatives to the diamine compound.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of imine or nitroso derivatives.
Reduction: Formation of the diamine compound.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, altering the redox state of the cellular environment.
Comparaison Avec Des Composés Similaires
2-Methyl-2,3-dihydro-1H-indene: Similar structure but lacks the diamine functionality.
1,3,3-Trimethyl-1-phenylindane: Contains additional methyl and phenyl groups, leading to different chemical properties.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an amide group, providing different reactivity and applications.
Uniqueness: 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine is unique due to the presence of two amine groups, which provide versatile reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
738530-64-8 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-methyl-2,3-dihydro-1H-indene-1,2-diamine |
InChI |
InChI=1S/C10H14N2/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h2-6,9-10H,11-12H2,1H3 |
Clé InChI |
SFNDECOFAHQSIF-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C2=CC=CC=C12)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)


![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)


![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)


![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
